2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate
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Overview
Description
2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-cyano-4-phenyl-6-oxo-1,6-dihydropyrimidine with 2-methylpropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the cyano and phenyl groups enhances its binding affinity and specificity, making it a potent molecule for various biological applications.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4-phenyl-6-oxo-1,6-dihydropyrimidine: Lacks the sulfanylacetate moiety.
2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)thio]acetate: Similar structure but with a thioacetate group instead of sulfanylacetate.
Uniqueness
The uniqueness of 2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C17H17N3O3S/c1-11(2)9-23-14(21)10-24-17-19-15(12-6-4-3-5-7-12)13(8-18)16(22)20-17/h3-7,11H,9-10H2,1-2H3,(H,19,20,22) |
InChI Key |
ZIEBWPDKKMSURT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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